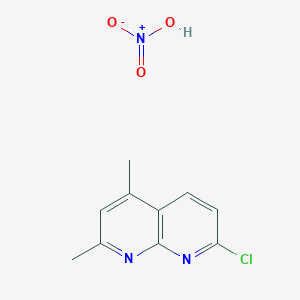
7-Chloro-2,4-dimethyl-1,8-naphthyridine;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2,4-dimethyl-1,8-naphthyridine is a heterocyclic compound with the molecular formula C10H9ClN2 It is a derivative of naphthyridine, characterized by the presence of chlorine and methyl groups at specific positions on the naphthyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,4-dimethyl-1,8-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylpyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the desired position . The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production of 7-Chloro-2,4-dimethyl-1,8-naphthyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2,4-dimethyl-1,8-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Applications De Recherche Scientifique
7-Chloro-2,4-dimethyl-1,8-naphthyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Chloro-2,4-dimethyl-1,8-naphthyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes by binding to specific proteins or nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-1,8-naphthyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
7-Chloro-1,8-naphthyridine: Lacks the methyl groups, which can influence its chemical properties and applications.
Uniqueness
7-Chloro-2,4-dimethyl-1,8-naphthyridine is unique due to the presence of both chlorine and methyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
921757-72-4 |
|---|---|
Formule moléculaire |
C10H10ClN3O3 |
Poids moléculaire |
255.66 g/mol |
Nom IUPAC |
7-chloro-2,4-dimethyl-1,8-naphthyridine;nitric acid |
InChI |
InChI=1S/C10H9ClN2.HNO3/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10;2-1(3)4/h3-5H,1-2H3;(H,2,3,4) |
Clé InChI |
KHQNSSNSSGPLKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=CC(=N2)Cl)C.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



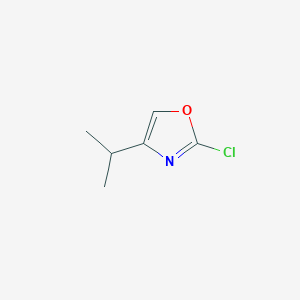

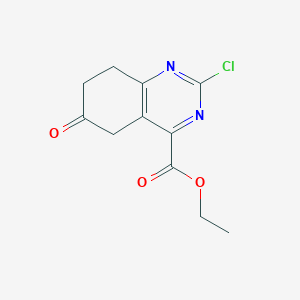
![3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14170961.png)

![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14170977.png)

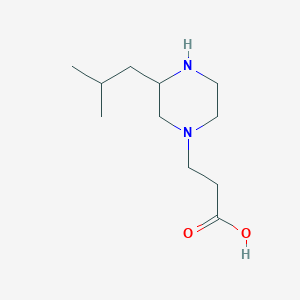
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B14170995.png)

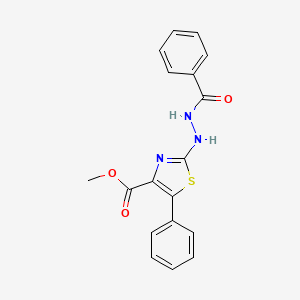
![(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14171004.png)
![4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium](/img/structure/B14171006.png)
